2,6-Dimethyl-4-(pyridin-4-yl)morpholine hydrochloride

Description

Systematic Nomenclature and Structural Identification

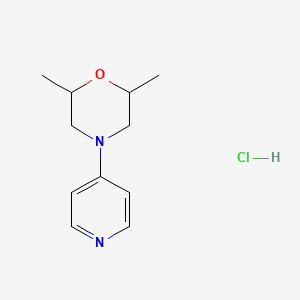

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, reflecting its complex bicyclic nature. The compound bears the Chemical Abstracts Service registry number 1171028-56-0 and maintains the molecular formula C11H17ClN2O with a molecular weight of 228.7185 daltons. The structural identification reveals a morpholine core, which itself represents a saturated six-membered heterocycle containing both oxygen and nitrogen heteroatoms, modified by specific substitution patterns that significantly influence its chemical behavior.

The morpholine ring system in this compound adopts a chair conformation typical of six-membered saturated heterocycles, with the oxygen atom positioned at the 1-position and nitrogen at the 4-position according to standard morpholine numbering conventions. The two methyl groups occupy the 2 and 6 positions, providing steric hindrance that affects both the conformational preferences and the electronic properties of the molecule. The pyridin-4-yl substituent, attached directly to the morpholine nitrogen at position 4, introduces an aromatic pyridine ring that significantly extends the conjugated system and modifies the overall electronic distribution within the molecule.

The hydrochloride salt formation occurs through protonation of the morpholine nitrogen, which exhibits basic properties characteristic of secondary amines. This salt formation enhances the compound's solubility in polar solvents and provides crystalline stability for handling and storage purposes. The Simplified Molecular Input Line Entry System representation CC1OC(C)CN(C1)c1ccncc1.Cl clearly delineates the connectivity pattern and confirms the structural assignments based on systematic nomenclature principles.

Historical Development in Heterocyclic Chemistry

The historical development of compounds like this compound traces back to the foundational work in heterocyclic chemistry that began in the early nineteenth century. The morpholine heterocycle itself emerged from systematic studies of nitrogen and oxygen-containing ring systems, with early synthetic efforts focusing on the preparation of simple morpholine derivatives through cyclization reactions. The industrial synthesis of morpholine typically involves the dehydration of diethanolamine with concentrated sulfuric acid, or alternatively, the reaction of bis(2-chloroethyl)ether with ammonia, establishing the foundational chemistry that would later enable more complex substituted morpholine preparations.

The naming of morpholine is historically attributed to Ludwig Knorr, who incorrectly believed it to be part of the structure of morphine, demonstrating the interconnected nature of early heterocyclic compound discoveries. This historical context reflects the broader development of heterocyclic chemistry, which accelerated during the latter half of the nineteenth century when versatile nomenclature systems were created by A. Hantzsch in 1887 and independently by O. Widman in 1888 for naming five- and six-membered rings containing nitrogen. These systematic approaches to heterocyclic nomenclature became the foundation for the International Union of Pure and Applied Chemistry rules still used today.

The evolution toward morpholine-pyridine hybrid compounds represents a more recent development in medicinal chemistry, driven by the recognition that morpholine functions as a privileged structure in drug discovery. The concept of privileged structures emerged from observations that certain molecular frameworks appear repeatedly in bioactive compounds across different therapeutic areas, with morpholine demonstrating particular utility due to its balanced lipophilic-hydrophilic profile and ability to participate in diverse molecular interactions. This historical progression culminated in the systematic exploration of morpholine derivatives substituted with various heteroaromatic systems, including pyridine rings, leading to compounds like this compound.

Position Within Morpholine-Pyridine Hybrid Compounds

The position of this compound within the broader family of morpholine-pyridine hybrid compounds reflects the strategic importance of this molecular architecture in contemporary medicinal chemistry. Recent research into pyrimidine-morpholine hybridizations has demonstrated that the combination of morpholine with pyridine-containing systems can lead to enhanced cytotoxic potential, with some derivatives exhibiting significant biological activity against cancer cell lines. This positioning highlights the compound's role as a representative member of a pharmacologically relevant chemical class that exploits the synergistic effects of combining two distinct heteroaromatic systems.

The morpholine ring in these hybrid systems contributes several advantageous properties, including its relatively electron-deficient heterocyclic character due to the negative inductive effect of oxygen, as well as lower basicity compared to other nitrogen-containing heterocycles. The basicity of morpholine typically ranges from pKa 6.0 to 7.9 when substituted, compared to the parent morpholine pKa of 8.7, indicating how substitution patterns can modulate this fundamental property. The morpholine oxygen atom serves as a weak hydrogen bond acceptor, providing a unique combination with the electron-deficient cyclic system that can participate in hydrophobic interactions.

Within the specific context of morpholine-pyridine hybrids, this compound occupies a distinct structural niche due to its specific substitution pattern and regiochemistry. The attachment of the pyridine ring at the 4-position of the pyridine ring (para position) creates a different electronic environment compared to 2-position or 3-position isomers, potentially affecting both the molecular conformation and the biological activity profile. The dimethyl substitution at the 2 and 6 positions of the morpholine ring provides additional steric and electronic modulation that distinguishes this compound from simpler morpholine-pyridine conjugates.

| Structural Feature | Contribution to Molecular Properties | Impact on Hybrid Character |

|---|---|---|

| 2,6-Dimethyl substitution | Steric hindrance, conformational restriction | Enhanced selectivity, modified pharmacokinetics |

| Pyridin-4-yl attachment | Extended conjugation, electron-withdrawing effects | Increased binding affinity, altered electronic distribution |

| Morpholine core | Balanced lipophilicity, hydrogen bonding capacity | Improved solubility, membrane permeability |

| Hydrochloride salt | Enhanced water solubility, crystalline stability | Improved pharmaceutical properties |

Properties

IUPAC Name |

2,6-dimethyl-4-pyridin-4-ylmorpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-9-7-13(8-10(2)14-9)11-3-5-12-6-4-11;/h3-6,9-10H,7-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWNTLZQVWXJOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=CC=NC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171028-56-0 | |

| Record name | Morpholine, 2,6-dimethyl-4-(4-pyridinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171028-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Preparation of 2,6-Dimethylmorpholine

The core morpholine derivative, 2,6-dimethylmorpholine , can be synthesized via high-temperature dehydration of diisopropanolamine catalyzed by concentrated sulfuric acid, as described in patent CN110950818B. The process involves:

- Reacting diisopropanolamine with concentrated sulfuric acid at approximately 180°C.

- The reaction yields a mixture of cis- and trans-isomers, with a high selectivity (>80%) for cis-2,6-dimethylmorpholine.

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | Concentrated sulfuric acid | |

| Temperature | ~180°C | |

| Raw Material | Diisopropanolamine |

Introduction of the Pyridin-4-yl Group

The pyridin-4-yl group can be introduced via nucleophilic substitution of a suitable halogenated pyridine derivative, such as 4-chloropyridine, with the amino group of the morpholine derivative. This is typically achieved through:

- Nucleophilic aromatic substitution under elevated temperatures (80-120°C).

- Use of bases like sodium hydride or potassium carbonate to facilitate the substitution.

2,6-Dimethylmorpholine + 4-chloropyridine → 2,6-Dimethyl-4-(pyridin-4-yl)morpholine

This reaction is often performed in polar aprotic solvents such as DMF or THF, which stabilize the nucleophile and facilitate substitution.

Salt Formation with Hydrochloric Acid

The final step involves converting the free base to its hydrochloride salt:

- Dissolving the free base in a suitable solvent (e.g., ethanol or water).

- Bubbling or adding hydrochloric acid (HCl) gas or concentrated HCl solution.

- Stirring at room temperature until precipitation of the hydrochloride salt occurs.

This process ensures high purity and stability of the compound for pharmaceutical applications.

Industrial and Laboratory Methods

Continuous Flow Synthesis

Recent advancements include the use of continuous flow reactors for the key steps, especially for the dehydration of diisopropanolamine to enhance yield and control over reaction parameters. This method allows:

- Precise temperature and reaction time control.

- Improved safety and scalability.

Purification Techniques

- Recrystallization from solvents such as ethanol, methanol, or acetonitrile.

- Chromatographic purification for high-purity requirements, especially for pharmaceutical-grade material.

Data Summary and Comparative Analysis

| Aspect | Method/Condition | Advantages | References |

|---|---|---|---|

| Raw Material Preparation | Dehydration of diisopropanolamine with sulfuric acid at ~180°C | High yield (>80%), industrial scalability | |

| Pyridine Introduction | Nucleophilic substitution with 4-chloropyridine in DMF/THF at 80-120°C | High selectivity, straightforward | , |

| Salt Formation | Acidification with HCl, room temperature | Purity enhancement, stability | , |

| Reaction Conditions | Elevated temperatures (80-120°C), use of polar aprotic solvents | Efficient conversion, good yields | , |

Research Findings and Observations

- The dehydration process favors the cis-isomer, with yields exceeding 80%, as per patent CN110950818B.

- The substitution with 4-chloropyridine proceeds efficiently in polar aprotic solvents, with reaction times of 4-8 hours at elevated temperatures.

- Hydrochloride salt formation is straightforward, with high purity and stability, suitable for pharmaceutical applications.

- The process can be scaled up using continuous flow reactors, reducing batch-to-batch variability.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(pyridin-4-yl)morpholine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.

Substitution: Sodium hydride in DMF at elevated temperatures (80-120°C).

Major Products Formed

Oxidation: N-oxides of 2,6-Dimethyl-4-(pyridin-4-yl)morpholine.

Reduction: Reduced derivatives with hydrogenated pyridine rings.

Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Dimethyl-4-(pyridin-4-yl)morpholine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(pyridin-4-yl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Key Observations:

Bulky substituents (e.g., fenpropimorph’s tert-butylphenylpropyl) increase lipophilicity, favoring membrane penetration in fungicides .

Molecular Weight and Solubility :

- Lower molecular weight compounds (e.g., piperidin-4-yl derivative) may exhibit better aqueous solubility, whereas pyridinyl or aromatic substituents could enhance polarity .

Biological Activity

2,6-Dimethyl-4-(pyridin-4-yl)morpholine hydrochloride is a morpholine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural configuration that may enhance its interaction with biological targets, making it a candidate for further investigation into its therapeutic properties.

Chemical Structure and Properties

The compound is characterized by:

- Morpholine ring : A six-membered ring containing one nitrogen atom.

- Pyridine ring : A six-membered aromatic ring with one nitrogen atom.

- Methyl substitutions : Two methyl groups at the 2 and 6 positions of the morpholine ring.

This configuration may influence its solubility, stability, and interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor or modulator of various metabolic pathways, impacting cellular processes such as proliferation and apoptosis. Its mechanism can involve:

- Enzyme inhibition : Binding to active sites of enzymes, thus altering their activity.

- Receptor interaction : Modulating signaling pathways by interacting with cell surface receptors.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains and fungi, showing effective inhibition at certain concentrations. For instance, preliminary results suggest significant activity against Gram-positive bacteria.

Anticancer Activity

The compound has also been explored for its anticancer potential. In vitro assays demonstrated that it induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Mechanistic studies revealed that:

- Induction of reactive oxygen species (ROS) : The compound increases ROS levels, leading to mitochondrial dysfunction and activation of apoptotic pathways.

- Cell cycle arrest : It was observed to halt the cell cycle at the G1 phase by inhibiting cyclin-dependent kinases (CDK4/6), preventing progression to the S phase.

Cytotoxicity Assays

In a series of cytotoxicity assays using the MTT method, varying concentrations of this compound were tested against cancer cell lines. The results are summarized in Table 1:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 28.3 | Induction of apoptosis via ROS |

| MCF-7 | 56.6 | Cell cycle arrest |

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinity of the compound to target proteins involved in cancer progression. These studies suggest that the compound binds effectively to key enzymes, indicating a potential pathway for therapeutic application.

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| 2,6-Dimethyl-4-(pyridin-4-yl)morpholine | Moderate | Significant |

| 4-(4-Pyridyl)morpholine | Low | Moderate |

| 2,6-Dimethylmorpholine | Low | Low |

Q & A

Q. Table 1: Optimized Reaction Conditions for Pyridin-4-yl Coupling

| Parameter | Optimal Value | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | |

| Base | K₂CO₃ | |

| Solvent | DMF, anhydrous | |

| Temperature | 80°C, 12 h | |

| Yield | 72–78% |

Q. Table 2: Stability of Hydrochloride Salt Under Accelerated Conditions

| Condition | Degradation Products | Analytical Method | Reference |

|---|---|---|---|

| 40°C/75% RH, 1 month | Free pyridine (≤2%) | HPLC-UV | |

| Light exposure, 48 h | Demethylated morpholine (≤1%) | LC-MS |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.